Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

Description

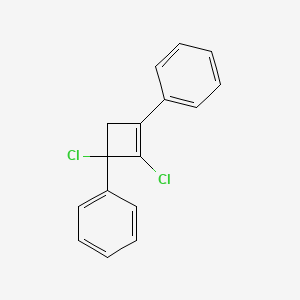

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is a chlorinated bicyclic aromatic compound characterized by a central cyclobutene ring substituted with two chlorine atoms at the 2- and 3-positions. This structure bridges two benzene rings via a conjugated diyne or diene system, depending on the cyclobutene’s hybridization. Such compounds are typically studied for their electronic properties, reactivity in substitution reactions, and applications in materials science or pharmaceutical intermediates .

Properties

CAS No. |

144773-83-1 |

|---|---|

Molecular Formula |

C16H12Cl2 |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

(1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene |

InChI |

InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

YFVZWOVGUWTIIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- typically involves the reaction of 1,1’-bis(benzene) with 2,3-dichlorocyclobutene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

Key Observations :

- Substituent Effects: The dichlorinated cyclobutene core in the target compound likely enhances electrophilic reactivity compared to non-halogenated analogs (e.g., the butadiene-bridged system in ). Chlorine atoms increase molecular polarity and may influence crystal packing or solubility.

- Stereoelectronic Properties : The cyclobutene ring’s strain and conjugation with benzene rings differ from cyclopropane-based systems (e.g., ), affecting electronic transitions and UV-Vis absorption profiles.

Physicochemical Properties

Table 2: Experimental and Predicted Physical Properties

Notable Trends:

- Boiling Points : Halogenation increases boiling points due to enhanced van der Waals interactions. The target compound’s estimated boiling point exceeds that of the methylene-propene analog .

- Density : Chlorine’s high atomic mass contributes to the target compound’s higher predicted density compared to hydrocarbon bridges .

Research Implications and Gaps

- Toxicity and Environmental Impact : Chlorinated aromatics often exhibit persistence in the environment. The target compound’s ecological behavior warrants study, contrasting with less persistent hydrocarbon analogs .

- Applications: Potential uses in optoelectronics or as intermediates in drug synthesis (e.g., via Suzuki coupling) remain unexplored.

Biological Activity

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- (CAS No. 144773-83-1) is a synthetic organic compound characterized by its unique structure and potential biological activity. Understanding its biological implications is crucial for evaluating its safety and therapeutic potential.

- Molecular Formula : C16H12Cl2

- Molecular Weight : 275.18 g/mol

- Chemical Structure : The compound features a bis-cyclobutene structure with dichlorination, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The presence of chlorine atoms can enhance the electrophilicity of the molecule, potentially leading to increased interactions with cellular macromolecules such as DNA and proteins.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of benzene derivatives on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : Compounds with similar structures have shown IC50 values in the micromolar range, indicating significant cytotoxic effects.

Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of chlorinated cyclobutene derivatives revealed that:

- Increased Chlorination : Enhances cytotoxicity against certain cancer cell lines.

- Mechanism of Action : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.

Study 2: In Vivo Studies

In vivo studies using animal models have demonstrated:

- Tumor Growth Inhibition : Compounds structurally related to benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- were effective in reducing tumor size.

- Dosage and Efficacy : Optimal dosages were identified that maximized therapeutic effects while minimizing toxicity.

Data Table: Summary of Biological Activities

Q & A

Q. What experimental methodologies are recommended for determining the crystal structure of this compound?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) paired with the SHELX software suite. Key steps include:

- Data Collection: High-resolution diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution: Use SHELXD or SHELXS for phase determination via direct methods or Patterson synthesis .

- Refinement: Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Constraints for disordered regions (e.g., cyclobutene ring) should be applied .

- Validation: WinGX and ORTEP for Windows can visualize anisotropic displacement ellipsoids and validate geometry metrics (e.g., bond angles, torsions) .

Table 1: Critical SHELX Parameters for Refinement

| Parameter | Value/Range | Purpose |

|---|---|---|

| R-factor (R1) | < 0.05 | Measure of data fit |

| wR2 | < 0.10 | Weighted residuals |

| GooF | ~1.0 | Goodness-of-fit indicator |

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer: A multi-technique approach is required:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclobutene core and dichloro substituents. DEPT-135 can differentiate CH3, CH2, and CH groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., via electrospray ionization, ESI+).

- Infrared (IR) Spectroscopy: Peaks near 1600 cm<sup>-1</sup> for aromatic C=C and 750 cm<sup>-1</sup> for C-Cl stretching .

- GC-MS: For purity assessment and identification of byproducts (e.g., linear alkanes or styrene derivatives in catalytic reactions) .

Advanced Research Questions

Q. How can computational methods predict cycloaddition pathways for synthesizing the cyclobutene core?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model [2+2] cycloaddition mechanisms:

- Transition State Analysis: Locate transition states to determine activation energies and regioselectivity.

- Catalyst Optimization: Gold(I) catalysts (e.g., [(IPr)Au(NCMe)]SbF6) enhance reaction efficiency by lowering energy barriers, as demonstrated in analogous systems .

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions to optimize dielectric environments (e.g., dichloromethane vs. toluene) .

Table 2: Computational Parameters for Cycloaddition Modeling

| Parameter | Setting | Purpose |

|---|---|---|

| Basis Set | 6-31G* | Electron correlation accuracy |

| Solvent Model | PCM (CH2Cl2) | Dielectric environment |

| Convergence Threshold | 1e<sup>-6</sup> Ha | Energy minimization precision |

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer: Discrepancies may arise from disorder, twinning, or incomplete data. Mitigation strategies include:

- Twinning Analysis: Use SHELXL ’s TWIN/BASF commands to model twinned crystals .

- Disorder Modeling: Split occupancy refinement for overlapping atoms (e.g., cyclobutene ring substituents).

- Validation Tools: Check Rint (internal consistency) and CC (correlation coefficient) for data quality. PLATON’s ADDSYM can detect missed symmetry .

Q. What strategies optimize the synthesis of this compound under catalytic conditions?

Methodological Answer: Gold(I)-catalyzed [2+2] cycloaddition of alkynes and alkenes is effective:

- Catalyst Selection: Use [(IPr)Au(NCMe)]SbF6 for high regioselectivity and yield (>80%) .

- Substrate Design: Electron-deficient alkynes (e.g., ethynylbenzene derivatives) enhance reactivity.

- Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., gold-alkyne π-complexes) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic and crystallographic data be reconciled?

Methodological Answer: Cross-validation is critical:

- NMR vs. X-ray: If NMR suggests conformational flexibility (e.g., broad peaks), X-ray may capture a single dominant conformation. Use variable-temperature NMR to probe dynamics.

- MS Impurities: GC-MS can identify byproducts (e.g., linear alkanes from catalytic cracking) that may skew purity assessments .

- DFT Validation: Compare computed IR/Raman spectra with experimental data to confirm structural assignments .

Safety and Handling in Academic Settings

Q. What safety protocols are recommended for handling chlorinated cyclobutene derivatives?

Methodological Answer:

- Ventilation: Use fume hoods for synthesis and purification (melting points >100°C may release volatile chlorinated byproducts) .

- PPE: Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Waste Disposal: Neutralize reaction residues with aqueous NaOH (1M) before disposal to hydrolyze reactive chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.